4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide
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Overview
Description
4-{4-CYANO-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the oxazole ring and the sulfonamide group in its structure suggests potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-{4-CYANO-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the oxazole ring, followed by the introduction of the cyano group and the sulfonamide moiety. Common reagents used in these reactions include nitriles, amines, and sulfonyl chlorides. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the amino group allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The cyano group can be reduced to an amine under specific conditions.
Scientific Research Applications
4-{4-CYANO-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s structure suggests it could be explored for antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-CYANO-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The oxazole ring may interact with specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other sulfonamides, 4-{4-CYANO-5-[(2-METHYLPROPYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of the oxazole ring and the cyano group. Similar compounds include:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.
Oxazole derivatives: Compounds containing the oxazole ring, known for their diverse biological activities.
Properties
Molecular Formula |
C18H24N4O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N4O3S/c1-5-22(6-2)26(23,24)15-9-7-14(8-10-15)17-21-16(11-19)18(25-17)20-12-13(3)4/h7-10,13,20H,5-6,12H2,1-4H3 |
InChI Key |
LKRVVRHMTMPHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
Origin of Product |
United States |
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